molecular formula C21H26O3 B14631492 [1,1'-Biphenyl]-4-yl (heptyloxy)acetate CAS No. 54334-93-9

[1,1'-Biphenyl]-4-yl (heptyloxy)acetate

Cat. No.: B14631492
CAS No.: 54334-93-9
M. Wt: 326.4 g/mol
InChI Key: HHUUHWZUDJUFHI-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl (heptyloxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to an acetate moiety through a heptyloxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (heptyloxy)acetate typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with heptyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-4-yl (heptyloxy)acetate can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-yl (heptyloxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The biphenyl group in [1,1’-Biphenyl]-4-yl (heptyloxy)acetate can participate in electrophilic aromatic substitution reactions. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl (heptyloxy)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of probes for imaging and diagnostic applications.

Medicine: In medicine, [1,1’-Biphenyl]-4-yl (heptyloxy)acetate is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.

Industry: In the industrial sector, this compound is utilized in the formulation of coatings, adhesives, and polymers. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl (heptyloxy)acetate involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the heptyloxy chain provides hydrophobic interactions. These interactions can influence signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • [1,1’-Biphenyl]-4-yl acetate
  • [1,1’-Biphenyl]-4-yl (methoxy)acetate
  • [1,1’-Biphenyl]-4-yl (ethoxy)acetate

Comparison: Compared to its analogs, [1,1’-Biphenyl]-4-yl (heptyloxy)acetate has a longer alkyl chain, which can enhance its hydrophobic interactions and influence its solubility and bioavailability. This unique feature makes it more suitable for applications requiring enhanced lipophilicity and membrane permeability.

Properties

CAS No.

54334-93-9

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(4-phenylphenyl) 2-heptoxyacetate

InChI

InChI=1S/C21H26O3/c1-2-3-4-5-9-16-23-17-21(22)24-20-14-12-19(13-15-20)18-10-7-6-8-11-18/h6-8,10-15H,2-5,9,16-17H2,1H3

InChI Key

HHUUHWZUDJUFHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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